molecular formula C11H15BrN2O2S B2546699 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine CAS No. 750604-67-2

1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine

Cat. No. B2546699
CAS RN: 750604-67-2
M. Wt: 319.22
InChI Key: VGNQSACGGDEOSO-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C11H15BrN2O2S and a molecular weight of 319.22 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine consists of a piperazine ring, which is a heterocyclic amine, sulfonyl group attached to a bromo-methylphenyl group . The exact spatial configuration can be determined using techniques such as X-ray crystallography, but such information is not available in the current resources.


Physical And Chemical Properties Analysis

1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine has a predicted melting point of 170.48°C and a predicted boiling point of approximately 436.1°C at 760 mmHg . It has a predicted density of approximately 1.5 g/cm3 and a refractive index of n20D 1.59 .

Future Directions

The future directions of research involving 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine are not specified in the available resources. Given its use in proteomics research , it may be involved in studies of protein structure and function, potentially contributing to advances in fields such as drug discovery and molecular biology.

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-9-8-10(2-3-11(9)12)17(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNQSACGGDEOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine

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